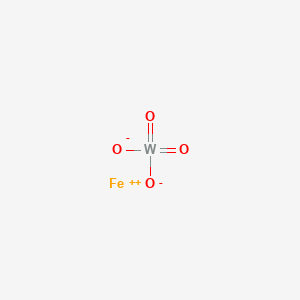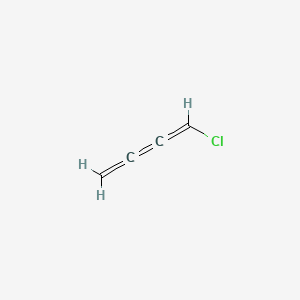![molecular formula C10H10 B13814183 Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
Bicyclo[4.2.2]deca-2,4,7,9-tetrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.2]deca-2,4,7,9-tetrene is a unique organic compound with the molecular formula C10H10. It is characterized by its bicyclic structure, which includes two eight-membered rings and four double bonds. This compound is of significant interest in the field of organic chemistry due to its distinctive structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.2]deca-2,4,7,9-tetrene typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. One common approach is the reaction between cyclooctatetraene and acetylene under high-pressure conditions. The reaction is usually carried out in the presence of a catalyst, such as rhodium complexes, to facilitate the formation of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for Bicyclo[42The scalability of the synthesis process may involve optimizing reaction conditions and using more efficient catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.2]deca-2,4,7,9-tetrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to form epoxy derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the double bonds into single bonds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction.
Substitution: Electrophilic reagents like halogens or nitrating agents are used for substitution reactions.
Major Products Formed
Epoxy Derivatives: Formed through oxidation.
Hydrogenated Products: Formed through reduction.
Substituted Derivatives: Formed through electrophilic substitution.
Applications De Recherche Scientifique
Bicyclo[4.2.2]deca-2,4,7,9-tetrene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and catalysts due to its unique structure.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.2]deca-2,4,7,9-tetrene involves its interaction with various molecular targets. The compound’s double bonds and bicyclic structure allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. In biological systems, its epoxy derivatives have shown antitumor activity by interacting with cellular components and disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octene: Another bicyclic compound with a similar structure but different ring sizes and reactivity.
Tricyclo[9.4.2.02,10]heptadeca-2,12,14,16-tetraene: A more complex polycyclic compound with additional rings and functional groups.
Uniqueness
Bicyclo[4.2.2]deca-2,4,7,9-tetrene is unique due to its specific ring structure and the presence of four double bonds, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C10H10 |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(2Z,4Z)-bicyclo[4.2.2]deca-2,4,7,9-tetraene |
InChI |
InChI=1S/C10H10/c1-2-4-10-7-5-9(3-1)6-8-10/h1-10H/b3-1-,4-2- |
Clé InChI |
YLRLXPLQQULDFX-CCAGOZQPSA-N |
SMILES isomérique |
C\1=C\C2C=CC(C=C2)\C=C1 |
SMILES canonique |
C1=CC2C=CC(C=C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
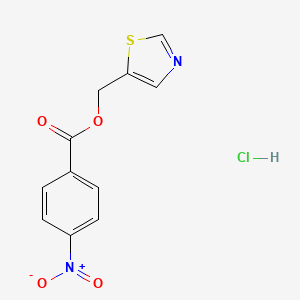
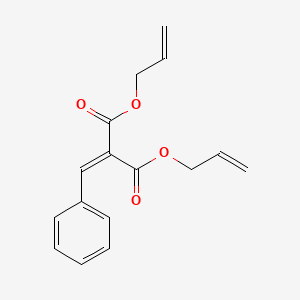
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
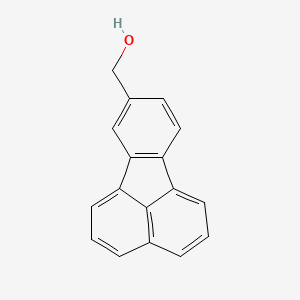
![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)

![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
